molecular formula C20H21NO3S B3625365 N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide

N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide

Cat. No.: B3625365
M. Wt: 355.5 g/mol
InChI Key: AARXCXRFJMTQQX-UHFFFAOYSA-N
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Description

N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a propan-2-yloxyphenyl moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-15(2)24-19-10-7-16(8-11-19)14-21-25(22,23)20-12-9-17-5-3-4-6-18(17)13-20/h3-13,15,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARXCXRFJMTQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-propan-2-yloxybenzyl alcohol.

    Naphthalene-2-sulfonyl Chloride Preparation: Naphthalene-2-sulfonyl chloride is prepared by reacting naphthalene with chlorosulfonic acid.

    Coupling Reaction: The final step involves the coupling of 4-propan-2-yloxybenzyl alcohol with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The propan-2-yloxyphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the propan-2-yloxyphenyl group, resulting in different chemical properties and reactivity.

    4-propan-2-yloxybenzenesulfonamide: Contains a sulfonamide group but lacks the naphthalene ring, leading to distinct applications and interactions.

Uniqueness

N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require precise interactions with biological and chemical systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide
Reactant of Route 2
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N-[(4-propan-2-yloxyphenyl)methyl]naphthalene-2-sulfonamide

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